molecular formula C10H12ClNO2S B15008385 1-(Benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine CAS No. 86321-40-6

1-(Benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine

Cat. No.: B15008385
CAS No.: 86321-40-6
M. Wt: 245.73 g/mol
InChI Key: RUAPLDLQHBIJCW-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of benzenesulfonyl and chloromethyl groups in this compound adds to its chemical versatility, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine typically involves the reaction of benzenesulfonyl chloride with 2-(chloromethyl)-2-methylaziridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The benzenesulfonyl group can undergo oxidation reactions to form sulfonic acids or sulfonates.

    Reduction: The aziridine ring can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted aziridines.

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

1-(Benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity makes it useful in modifying biological molecules and studying enzyme-substrate interactions. The benzenesulfonyl group can also participate in various chemical transformations, adding to the compound’s versatility .

Comparison with Similar Compounds

    1-(Benzenesulfonyl)-2-methylaziridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(Chloromethyl)-2-methylaziridine: Lacks the benzenesulfonyl group, reducing its versatility in chemical transformations.

    Benzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonamides and other sulfonyl-containing compounds.

Uniqueness: 1-(Benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine is unique due to the combination of the aziridine ring, benzenesulfonyl group, and chloromethyl group. This combination provides a high degree of reactivity and versatility, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

86321-40-6

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-(chloromethyl)-2-methylaziridine

InChI

InChI=1S/C10H12ClNO2S/c1-10(7-11)8-12(10)15(13,14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

RUAPLDLQHBIJCW-UHFFFAOYSA-N

Canonical SMILES

CC1(CN1S(=O)(=O)C2=CC=CC=C2)CCl

solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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